Butyzamide

MPL agonist EC50 comparison thrombocytopenia

Butyzamide is a human-specific, orally active MPL agonist (EC50 10 nM) designed to avoid autoantibody generation against endogenous TPO. It selectively activates JAK2/STAT3/STAT5/MAPK signaling without cross-reactivity to EPO, G-CSF, GM-CSF, or IL-3 receptors. Ideal for xenotransplantation models (NOG/NSG mice; 10–50 mg/kg/day oral, yielding 6.2- to 22.9-fold platelet elevation) and cost-effective hPSC-derived megakaryocyte production versus recombinant TPO. Requires histidine-499 in Mpl transmembrane domain; strictly human-specific. Verify activity in your cell line. ≥98% purity.

Molecular Formula C29H32Cl2N2O5S
Molecular Weight 591.5 g/mol
Cat. No. B10857049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyzamide
Molecular FormulaC29H32Cl2N2O5S
Molecular Weight591.5 g/mol
Structural Identifiers
SMILESCCCOC(C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl)C(C)(C)C
InChIInChI=1S/C29H32Cl2N2O5S/c1-7-11-38-25(29(3,4)5)19-10-8-9-18(24(19)37-6)23-15-39-28(32-23)33-26(34)17-13-21(30)20(22(31)14-17)12-16(2)27(35)36/h8-10,12-15,25H,7,11H2,1-6H3,(H,35,36)(H,32,33,34)/b16-12+
InChIKeyBBEZGQPYGPBSLA-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyzamide for Thrombocytopenia Research and Procurement: A Quantitative MPL Agonist Selection Guide


Butyzamide (CAS 1110767-45-7) is an orally bioavailable, non-peptidyl small molecule agonist of the human thrombopoietin (TPO) receptor Mpl [1]. It promotes proliferation of Ba/F3-hMpl cells with an EC50 of 10 nM and activates the JAK2/STAT3/STAT5/MAPK signaling cascade . Butyzamide was developed as a research tool and potential therapeutic for thrombocytopenia, demonstrating human platelet elevation in xenotransplantation models without inducing autoantibodies against endogenous TPO [2].

Why Generic MPL Agonist Substitution Is Not Equivalent: Butyzamide's Distinct Quantitative Profile


MPL agonists exhibit significant divergence in potency, species specificity, and signaling bias. Direct substitution of Butyzamide with eltrombopag, avatrombopag, or recombinant TPO without accounting for these quantitative differences can confound experimental reproducibility and clinical translation. Butyzamide's EC50 of 10 nM in Ba/F3-hMpl proliferation assays [1] is intermediate between avatrombopag (3.3 nM) and eltrombopag (270 nM) , while its strict human-specificity—requiring a histidine residue in the transmembrane domain—contrasts with the broader species reactivity of recombinant TPO [2]. Furthermore, unlike PEG-rHuMGDF, Butyzamide was explicitly designed to avoid autoantibody generation against endogenous TPO [3]. These parameters directly impact experimental design, cost, and translational relevance.

Butyzamide Procurement Decision Guide: Head-to-Head Quantitative Comparison with Eltrombopag, Avatrombopag, and rhTPO


Potency in Ba/F3-hMpl Proliferation: Butyzamide vs. Avatrombopag vs. Eltrombopag

Butyzamide demonstrates an EC50 of 10 nM for proliferation of Ba/F3 cells expressing human Mpl . This places its potency between the more potent avatrombopag (EC50 = 3.3 nM) and the less potent eltrombopag (EC50 = 270 nM or 0.27 μM in a comparable BAF3/hTpoR system) . The 27-fold difference in potency between butyzamide and eltrombopag, and the 3-fold difference with avatrombopag, highlight distinct dose-response profiles that influence in vitro assay design and in vivo dosing.

MPL agonist EC50 comparison thrombocytopenia

Species Specificity: Butyzamide's Strict Human MPL Dependence vs. rhTPO

Butyzamide exhibits strict human specificity, failing to activate murine Mpl even at high concentrations [1]. This contrasts with recombinant human TPO (rhTPO), which activates both human and murine Mpl. Mechanistically, butyzamide's activity depends on a histidine residue at position 499 in the transmembrane domain of human Mpl; substitution of this residue abolishes activity [2]. This species restriction has practical implications for in vivo model selection: butyzamide requires humanized mouse models (e.g., NOG mice engrafted with human CD34+ cells) for efficacy studies [3].

species specificity human MPL murine MPL

In Vivo Human Platelet Elevation: Quantified Dose-Response in NOG Mice

Oral administration of butyzamide to immunodeficient NOG mice transplanted with human fetal liver CD34+ cells resulted in a dose-dependent increase in human platelet count [1]. At 10 mg/kg/day for 20 days, platelets increased 6.2-fold; at 50 mg/kg/day, a 22.9-fold increase was observed. These quantitative in vivo data establish butyzamide's efficacy in a clinically relevant humanized model, providing a benchmark for comparing alternative MPL agonists in similar xenotransplantation systems.

in vivo efficacy platelet increase xenotransplantation

Autoantibody Risk Mitigation: Butyzamide vs. PEG-rHuMGDF

The clinical development of PEG-rHuMGDF (pegylated recombinant human megakaryocyte growth and development factor) was halted due to the induction of cross-reactive autoantibodies against endogenous TPO, leading to severe thrombocytopenia [1]. Butyzamide was explicitly designed and screened as a small molecule Mpl agonist that does not induce such autoantibodies [2]. While direct head-to-head immunogenicity data in humans are not yet available, the small molecule, non-peptidyl structure of butyzamide is inherently less likely to trigger neutralizing antibodies compared to the large PEGylated protein. This design feature represents a critical safety differentiation for therapeutic development and long-term in vivo studies.

autoantibody thrombopoietin immunogenicity

Cost-Effective Replacement for Recombinant TPO in hPSC Megakaryocyte Differentiation

Butyzamide efficiently replaces recombinant thrombopoietin (rhTPO) in chemically defined differentiation protocols for generating megakaryocytes (MKs) from human pluripotent stem cells (hPSCs) [1]. Butyzamide yielded comparable CD41+/CD42b+ MK populations and enhanced polyploidization relative to rhTPO. Critically, butyzamide provides sustained MPL activation at a fraction of the cost of recombinant TPO, which is a major expense in GMP-compliant, large-scale MK manufacturing . This cost differential directly impacts the economic viability of in vitro platelet production and disease modeling platforms.

hPSC differentiation megakaryocyte cost efficiency

Signaling Pathway Activation: JAK2/STAT3/STAT5/MAPK Phosphorylation

Butyzamide (3 μM, 15 min) induces robust phosphorylation of JAK2, STAT3, STAT5, and MAPK in Ba/F3-hMpl cells . This signaling profile mimics that of endogenous TPO, confirming that butyzamide activates the canonical Mpl-JAK-STAT pathway [1]. While eltrombopag and avatrombopag also activate similar pathways, butyzamide's potency and specificity ensure pathway engagement without off-target effects on other cytokine receptors (EPO, G-CSF, GM-CSF, IL-3) . This pathway fidelity is essential for studies focused on Mpl-mediated megakaryopoiesis and thrombopoiesis.

JAK2 phosphorylation STAT5 activation MAPK signaling

Butyzamide Application Scenarios: Translating Quantitative Differentiation into Procurement Decisions


In Vivo Thrombocytopenia Modeling in Humanized Mice

Butyzamide is the MPL agonist of choice for studies requiring human-specific Mpl activation in xenotransplantation models. Given its strict human specificity (inactive on murine Mpl), butyzamide must be paired with immunodeficient mice engrafted with human CD34+ hematopoietic cells, such as NOG or NSG strains. Oral dosing at 10–50 mg/kg/day for 20 days yields quantifiable human platelet elevation (6.2- to 22.9-fold increase), providing a robust, reproducible efficacy readout for preclinical thrombocytopenia research [1]. Procurement should align with the specific humanized mouse model planned.

Cost-Sensitive, Large-Scale hPSC-Derived Megakaryocyte Production

For industrial or academic facilities generating megakaryocytes from hPSCs for in vitro platelet production, disease modeling, or drug screening, butyzamide offers a cost-effective alternative to recombinant TPO. The chemically defined small molecule maintains comparable differentiation efficiency for CD41+/CD42b+ populations while significantly reducing per-unit cost, a critical factor for GMP-compliant scale-up [2]. Procurement should prioritize vendors offering bulk pricing and certified purity (>98% by HPLC).

Mechanistic Studies of Mpl-JAK-STAT Signaling in Human Cells

Butyzamide's well-characterized induction of JAK2, STAT3, STAT5, and MAPK phosphorylation (at 3 μM, 15 min) in human Mpl-expressing cells makes it an ideal tool for dissecting TPO receptor signal transduction . Its lack of cross-reactivity with other hematopoietic cytokine receptors (EPO, G-CSF, GM-CSF, IL-3) ensures that observed effects are specific to Mpl engagement, reducing confounding variables in pathway analysis . Researchers should verify the compound's activity in their specific cell line, noting that butyzamide requires the histidine-499 residue in the Mpl transmembrane domain.

Long-Term In Vivo Studies Requiring Low Immunogenicity Risk

Butyzamide's small molecule, non-peptidyl structure was specifically designed to circumvent the autoantibody generation that plagued the development of PEG-rHuMGDF [3]. For chronic dosing regimens or studies assessing long-term hematopoietic effects, butyzamide presents a lower theoretical immunogenicity risk compared to protein-based MPL agonists. While direct comparative immunogenicity data in humans are pending, this design advantage is a key consideration for therapeutic development programs and extended preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.